An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)propan-1-amine, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Due to the scarcity of published data on the initially requested 2-(1H-imidazol-1-yl)propan-1-amine, this guide focuses on its well-documented structural isomer, 3-(1H-imidazol-1-yl)propan-1-amine (CAS 5036-48-6). We will delve into its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide explores its emerging applications as a key building block in the synthesis of various therapeutic agents, including but not limited to, Poly (ADP-ribose) polymerase (PARP) inhibitors, histamine H3 receptor antagonists, and novel antimicrobial compounds. The content herein is grounded in authoritative sources to ensure scientific integrity and provides practical, field-proven insights for its application in a laboratory setting.
Introduction: A Versatile Scaffold for Modern Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 3-(1H-imidazol-1-yl)propan-1-amine, featuring both a nucleophilic primary amine and the versatile imidazole ring, represents a valuable and highly adaptable starting material for the synthesis of a diverse array of biologically active molecules.[1][2]
The strategic placement of the aminopropyl side chain at the N-1 position of the imidazole ring provides a flexible linker, allowing for the exploration of chemical space in multiple directions. This has led to its use in the development of compounds targeting a range of biological pathways. This guide will provide the necessary technical details to harness the full potential of this important molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(1H-imidazol-1-yl)propan-1-amine consists of an imidazole ring linked at the N-1 position to a propyl chain, which is terminated by a primary amine.
Table 1: Physicochemical Properties of 3-(1H-imidazol-1-yl)propan-1-amine
| Property | Value | Source |
| IUPAC Name | 3-(1H-imidazol-1-yl)propan-1-amine | [3] |
| CAS Number | 5036-48-6 | [3] |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 296 °C | [4] |
| Density | 1.049 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.519 | [4] |
| XLogP3 (Computed) | -0.6 | [3] |
| InChIKey | KDHWOCLBMVSZPG-UHFFFAOYSA-N | [3] |
| SMILES | C1=CN(C=N1)CCCN | [3] |
Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine
A robust and scalable synthesis of 3-(1H-imidazol-1-yl)propan-1-amine can be achieved through a two-step process involving an aza-Michael addition of imidazole to acrylonitrile, followed by the reduction of the resulting nitrile.
Synthetic Workflow
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile [5]
This procedure is based on the solvent- and catalyst-free aza-Michael addition of imidazole to acrylonitrile.
-
Materials:
-
Imidazole (1.0 equiv.)
-
Acrylonitrile (1.2 equiv.)
-
Schlenk tube or similar sealable reaction vessel
-
-
Protocol:
-
To a 10 mL Schlenk tube, add imidazole (e.g., 0.912 g, 0.0134 mol).
-
Add acrylonitrile (e.g., 0.9 mL, 0.0136 mol).
-
Seal the tube and heat the suspension to 80 °C with constant stirring. Dissolution of imidazole should occur within approximately 20 minutes.
-
Continue heating at 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature. The product is a colorless oil.
-
Remove the excess acrylonitrile under reduced pressure to yield the crude 3-(1H-imidazol-1-yl)propanenitrile.
-
Step 2: Reduction of 3-(1H-imidazol-1-yl)propanenitrile to 3-(1H-imidazol-1-yl)propan-1-amine
This is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LAH).
-
Materials:
-
3-(1H-imidazol-1-yl)propanenitrile (1.0 equiv.)
-
Lithium aluminum hydride (LAH) (typically 1.5-2.0 equiv.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Protocol:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Suspend LAH in anhydrous diethyl ether or THF.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve 3-(1H-imidazol-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(1H-imidazol-1-yl)propan-1-amine.
-
Purify the crude product by vacuum distillation.
-
Spectroscopic Characterization
The identity and purity of 3-(1H-imidazol-1-yl)propan-1-amine can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (399.65 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the aliphatic protons of the propyl chain.[6]
Table 2: Predicted ¹H NMR Data for 3-(1H-imidazol-1-yl)propan-1-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-2 (imidazole) |
| ~7.0 | s | 1H | H-4 (imidazole) |
| ~6.9 | s | 1H | H-5 (imidazole) |
| ~4.1 | t | 2H | N-CH₂- (propyl) |
| ~2.7 | t | 2H | -CH₂-NH₂ (propyl) |
| ~1.9 | m | 2H | -CH₂-CH₂-CH₂- |
| ~1.3 | br s | 2H | -NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[7]
Table 3: Key IR Absorption Bands for 3-(1H-imidazol-1-yl)propan-1-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretching (primary amine) |
| 3100-3150 | Medium | C-H stretching (imidazole ring) |
| 2850-2960 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (primary amine) |
| 1450-1550 | Strong | C=N and C=C stretching (imidazole ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3]
Table 4: Mass Spectrometry Data for 3-(1H-imidazol-1-yl)propan-1-amine
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 125 |
| Base Peak | m/z 82 |
Applications in Drug Development
The bifunctional nature of 3-(1H-imidazol-1-yl)propan-1-amine makes it a valuable precursor for the synthesis of a wide range of therapeutic agents.[2][8]
General Synthetic Workflow for Drug Analogs
Key Therapeutic Areas
-
PARP Inhibitors: The imidazole scaffold can be incorporated into novel Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents. The imidazole ring can participate in key binding interactions within the active site of the enzyme.[8]
-
Histamine H3 Receptor Antagonists: The imidazole core is a common pharmacophore in histamine H3 receptor ligands. This starting material can be elaborated to produce potent and selective H3 antagonists, which are under investigation for the treatment of neurological disorders.[8]
-
Antimicrobial Agents: Imidazole derivatives have a long history of use as antimicrobial and antifungal agents.[9] 3-(1H-imidazol-1-yl)propan-1-amine provides a scaffold for the synthesis of new antimicrobial candidates to combat drug-resistant pathogens.[8]
Conclusion
3-(1H-imidazol-1-yl)propan-1-amine is a highly versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a robust platform for the development of a wide range of therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and key applications, offering researchers and drug development professionals the foundational knowledge to effectively utilize this compound in their research endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel and effective therapeutics.
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